(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl)phosphoryloxy-4-(4-octylphenyl)butane
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Description
(S)-2-(Benzyloxycarbonyl)amine-2-(acetoxy)methyl-1-(dibenzyl)phosphoryloxy-4-(4-octylphenyl)butane is a useful research compound. Its molecular formula is C43H54NO8P and its molecular weight is 743.878. The purity is usually 95%.
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Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
Non-enzymatic kinetic resolution (KR) is a pivotal area in asymmetric organic synthesis, employing chiral catalysts to achieve high enantioselectivity and yield. This method has gained popularity for resolving racemic compounds, including alcohols, epoxides, amines, and alkenes, among others. The review by Pellissier highlights significant developments in catalytic non-enzymatic KR, underscoring its importance for producing enantiopure compounds crucial in pharmaceuticals and material sciences (Pellissier, 2011).
Decomposition of Organic Compounds in Environmental Applications
The decomposition of organic compounds, such as methyl tert-butyl ether (MTBE), in environmental applications is another area of interest. Hsieh et al. explored the use of radio frequency (RF) plasma reactors for decomposing MTBE, an oxygenate in gasoline, highlighting the potential of plasma technology in treating pollutants and reducing environmental impact (Hsieh et al., 2011).
Advanced Oxidation Processes for Compound Degradation
Advanced oxidation processes (AOPs) are critical for degrading recalcitrant compounds in water treatment. Qutob et al. reviewed the degradation of acetaminophen (ACT) by AOPs, detailing kinetics, mechanisms, and by-products. This work underscores the importance of AOPs in mitigating environmental pollution from pharmaceuticals and other persistent organic pollutants (Qutob et al., 2022).
Environmental Impacts of Chemical Compounds
Research on the environmental impact of chemical compounds, such as novel brominated flame retardants (NBFRs), is crucial for understanding their effects on indoor air quality and ecosystems. Zuiderveen et al. provided a comprehensive review of NBFRs' occurrence in various matrices, highlighting the need for further studies on their environmental fate and potential health impacts (Zuiderveen et al., 2020).
Properties
IUPAC Name |
[(2S)-2-[bis(phenylmethoxy)phosphoryloxymethyl]-4-(4-octylphenyl)-2-(phenylmethoxycarbonylamino)butyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54NO8P/c1-3-4-5-6-7-11-18-37-25-27-38(28-26-37)29-30-43(34-49-36(2)45,44-42(46)48-31-39-19-12-8-13-20-39)35-52-53(47,50-32-40-21-14-9-15-22-40)51-33-41-23-16-10-17-24-41/h8-10,12-17,19-28H,3-7,11,18,29-35H2,1-2H3,(H,44,46)/t43-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAOSETYORAFDX-QLKFWGTOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@](COC(=O)C)(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54NO8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675684 |
Source
|
Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-2-({[bis(benzyloxy)phosphoryl]oxy}methyl)-4-(4-octylphenyl)butyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217779-54-8 |
Source
|
Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-2-({[bis(benzyloxy)phosphoryl]oxy}methyl)-4-(4-octylphenyl)butyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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